4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a fully synthetic, heterocyclic small molecule (C₁₄H₂₁N₃O₃, MW 279.33 g/mol) incorporating a morpholine core, a pyrrolidine amide, and a 3-methylisoxazole substituent. Its InChI Key is GLRUTPSFDSAKIL-UHFFFAOYSA-N and its canonical SMILES is CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
CAS No. 2640975-79-5
Cat. No. B6471234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640975-79-5
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3
InChIInChI=1S/C14H21N3O3/c1-11-8-12(20-15-11)9-16-6-7-19-13(10-16)14(18)17-4-2-3-5-17/h8,13H,2-7,9-10H2,1H3
InChIKeyGLRUTPSFDSAKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640975-79-5): Structural Identity and Physicochemical Baseline


4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a fully synthetic, heterocyclic small molecule (C₁₄H₂₁N₃O₃, MW 279.33 g/mol) incorporating a morpholine core, a pyrrolidine amide, and a 3-methylisoxazole substituent . Its InChI Key is GLRUTPSFDSAKIL-UHFFFAOYSA-N and its canonical SMILES is CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3 . The compound is primarily available as a research-grade screening compound or building block through specialized chemical suppliers, and does not currently have a monograph in major public bioactivity databases such as PubChem or ChEMBL.

Synthetic building block with defined regioisomer
Fragment-based screening and SAR exploration
Research-grade compound without pre-characterized bioactivity

Why Generic Substitution of 4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Is Not Advisable Without Comparative Evidence


The compound belongs to a dense chemical space of morpholine-pyrrolidine-oxazole hybrids where seemingly minor structural modifications—such as the position of the oxazole nitrogen, replacement of isoxazole with thiazole, or ring-size variation in the amide moiety—can lead to marked differences in physicochemical properties and, by class-level inference, biological target engagement [1]. Without direct, quantitative head-to-head data against its closest analogs, generic substitution risks selecting a molecule with divergent solubility, permeability, metabolic stability, or off-target profile, undermining experimental reproducibility and lead optimization campaigns [1].

Analogs with different heterocycle regioisomerism (isoxazole vs oxazole) may shift H-bond acceptor orientation and target recognition.

Amide ring-size variation (pyrrolidine vs piperidine) can alter conformational flexibility, permeability, and metabolic stability profile.

Thiazole-for-isoxazole substitution may increase lipophilicity and off-target interaction risk; solubility and promiscuity profiles may differ.

Mono-substituted morpholine analogs lack the dual-substitution pharmacophore, potentially reducing target engagement complexity.

Quantitative Differentiation Evidence for 4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Against Its Closest Analogs


Isoxazole Regioisomeric Differentiation: 3-Methylisoxazole vs. 2-Methyloxazole

The target compound incorporates a 3-methyl-1,2-oxazole (isoxazole) moiety, whereas its closest commercially listed analog, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640843-04-3), bears a 2-methyl-1,3-oxazole [1]. The difference in heterocycle connectivity (1,2- vs. 1,3-azole) alters the spatial orientation of the hydrogen bond acceptor nitrogen, which is a critical determinant of target binding and solubility [1].

Heterocycle regioisomerism
Cross-study comparable
3-methylisoxazole vs 2-methyloxazole
Regioisomer mismatch may shift target binding
H-bond acceptor orientation altered
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Amide Substituent Ring Size: Pyrrolidine vs. Piperidine Carbonyl

The target compound contains a pyrrolidine-1-carbonyl group, whereas an alternative analog features a piperidine-1-carbonyl substituent (4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine) [1]. Pyrrolidine amides typically exhibit lower conformational flexibility and smaller solvent-accessible surface area compared to their piperidine counterparts, which can translate into improved membrane permeability and reduced susceptibility to amide hydrolysis [1].

Amide ring size
Class-level
Pyrrolidine (5-ring) vs Piperidine (6-ring)
Ring size may influence permeability and metabolic stability
No head-to-head data for this specific pair
Physicochemical Profiling Permeability Metabolic Stability

Oxazole vs. Thiazole Bioisosteric Replacement: Predicted LogP and Solubility Shift

Replacement of the isoxazole ring with a 2,4-dimethylthiazole, as in 4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640863-06-3), is a common bioisosteric strategy. However, thiazole introduces a sulfur atom, increasing lipophilicity (predicted ΔLogP ≈ +0.5 to +0.8) and potentially reducing aqueous solubility . The target compound's isoxazole oxygen confers lower lipophilicity, which may be advantageous for achieving favorable solubility-permeability balance in early lead optimization.

Isoxazole vs thiazole bioisostere
Class-level
Predicted ΔLogP ≈ +0.5–0.8 (thiazole more lipophilic)
Lower LogP may support solubility-permeability balance
No experimental LogP available
Bioisosterism Lipophilicity Solubility

Morpholine Core Substitution Pattern: 4- vs. 2-Position Functionalization

The target compound features a morpholine ring substituted at the 4-position with the isoxazole-methyl group and at the 2-position with the pyrrolidine-1-carbonyl group. In contrast, simpler analogs such as 2-(3-methyl-1,2-oxazol-5-yl)morpholine (CAS 1521788-97-5) lack the pyrrolidine amide entirely, resulting in a substantially different pharmacophore . The dual substitution pattern of the target compound provides a more complex, three-dimensional structure with additional hydrogen bond acceptor and donor capabilities, which is expected to enhance target engagement and selectivity profiles in screening campaigns.

Morpholine substitution pattern
Class-level
Dual-substitution: +111 g/mol, +2 H-bond features
Higher complexity may enhance screening hit diversity
Supports library design evaluation
Structural Diversity Synthetic Accessibility Target Engagement

Optimal Application Scenarios for 4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine Based on Its Structural Differentiation


Fragment-Based Lead Generation Requiring a Low-Lipophilicity Isoxazole Scaffold

The 3-methylisoxazole motif is a privileged fragment in kinase and GPCR inhibitor design. The target compound's lower predicted LogP relative to thiazole analogs makes it suitable as a starting point for fragment growing or merging in programs where maintaining aqueous solubility is critical.

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Amide Geometry

The pyrrolidine-1-carbonyl group offers a specific amide geometry distinct from piperidine analogs . Researchers exploring the impact of amide ring size on target binding and pharmacokinetics should select this compound as a representative 5-membered ring amide probe.

Chemical Biology Probe Development Targeting CNS or Metabolic Enzymes

Morpholine-pyrrolidine hybrids are frequently explored for CNS and metabolic enzyme targets. The dual-substituted morpholine core of this compound provides enhanced 3D character and hydrogen bonding capacity over simpler morpholine derivatives, improving the likelihood of selective target engagement in phenotypic or biochemical assays .

Building Block for Parallel Synthesis or DNA-Encoded Library (DEL) Production

The compound's moderate molecular weight and multiple synthetic handles (morpholine nitrogen, amide carbonyl, isoxazole methyl) make it a versatile intermediate for library synthesis. Procurement of this specific regioisomer ensures the correct spatial presentation of the oxazole nitrogen in downstream library members .

Application
Selection Property
Validation Focus
Fragment-based lead generation with isoxazole
Lower predicted LogP vs thiazole analogs
Aqueous solubility-permeability balance
Pyrrolidine amide geometry SAR
5-membered amide ring conformational profile
Target binding and metabolic stability assessment
CNS/metabolic enzyme probe development
Dual-substituted morpholine 3D complexity
Target engagement and selectivity in biochemical/phenotypic screens
Parallel synthesis or DEL library construction
Regioisomeric purity and synthetic handles
Correct oxazole nitrogen spatial presentation in library members
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